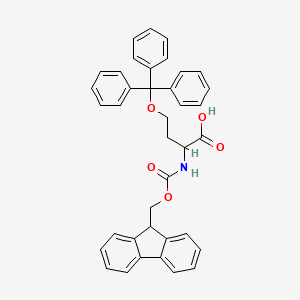

Fmoc-DL-2-amino-4-trityloxybutanoic acid

Description

Contextualizing Fmoc-DL-2-amino-4-trityloxybutanoic Acid as a Specialized Building Block

This compound is not one of the 20 common proteinogenic amino acids. Instead, it is a synthetic amino acid derivative designed for specific applications in organic synthesis. These applications often involve the construction of modified peptides or other complex molecules where the unique structural features of this building block are desired. The presence of the trityloxybutanoic acid side chain allows for the introduction of a hydroxyl group at a specific position within a target molecule, which can then be further modified or used to impart specific properties to the final product.

The use of such specialized building blocks is a common strategy in modern organic synthesis. nih.govresearchgate.netrsc.org It allows chemists to assemble complex molecules in a modular fashion, adding pre-functionalized units one at a time. This approach offers several advantages over synthesizing the entire molecule from scratch, including increased efficiency, higher yields, and greater control over the final structure. This compound is a prime example of such a building block, providing a convenient way to incorporate a protected hydroxyl-containing side chain into a growing peptide or other organic molecule. nih.govresearchgate.net

Historical Development of Fmoc and Trityl Protecting Group Chemistry in Peptide Synthesis

The development of this compound is rooted in the broader history of peptide synthesis, a field that has been revolutionized by the development of effective protecting group strategies. creative-peptides.com The synthesis of peptides, which are chains of amino acids linked by amide bonds, presents a significant challenge due to the multifunctional nature of amino acids. altabioscience.com Each amino acid contains at least two reactive groups—an amino group and a carboxylic acid group—as well as a variable side chain that may also be reactive. To control the order in which amino acids are linked together, it is necessary to temporarily block, or "protect," the reactive groups that are not intended to participate in a given reaction. altabioscience.com

The two protecting groups found in this compound, Fmoc and trityl, have played pivotal roles in the advancement of peptide synthesis.

The Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group was introduced in the 1970s by Louis A. Carpino and Grace Y. Han as a base-labile protecting group for the α-amino group of amino acids. peptide.combiotage.com This was a significant development because it offered an alternative to the acid-labile tert-butyloxycarbonyl (Boc) group, which had been the standard for many years. creative-peptides.combiotage.com The use of the Fmoc group allows for a milder deprotection strategy, which is particularly important for the synthesis of sensitive peptides or those containing acid-labile modifications. altabioscience.comnih.gov The Fmoc/tBu (tert-butyl) strategy, which combines the base-labile Fmoc group for N-terminal protection with acid-labile side-chain protecting groups, has become the dominant method for solid-phase peptide synthesis (SPPS). altabioscience.comnih.gov

The Trityl Group: The triphenylmethyl (trityl, Trt) group is a bulky, acid-labile protecting group that has been widely used to protect a variety of functional groups, including hydroxyl, thiol, and amino groups. peptide.comresearchgate.netorganic-chemistry.org In the context of peptide synthesis, the trityl group is particularly useful for protecting the side chains of amino acids such as cysteine, histidine, asparagine, and glutamine. peptide.com Its lability under mild acidic conditions allows for its selective removal without affecting other protecting groups, a key principle of orthogonal protection strategies. peptide.com The trityl group's steric bulk can also be advantageous, for example, in minimizing diketopiperazine formation during the synthesis of dipeptides. cblpatras.gracs.org

The combination of the Fmoc and trityl groups in a single building block like this compound represents the culmination of decades of research and development in protecting group chemistry. It provides a versatile tool for chemists to construct complex molecules with a high degree of control and efficiency.

Rationale for the Design and Application of Trityloxy-Functionalized Amino Acids

The incorporation of a trityloxy group onto the side chain of an amino acid serves several important purposes in organic synthesis. The primary rationale for this functionalization is to provide a protected hydroxyl group that can be selectively unmasked at a later stage of the synthesis. This allows for a wide range of subsequent chemical transformations, including:

Introduction of Post-Translational Modifications: In nature, many proteins undergo post-translational modifications (PTMs), where functional groups are added to the side chains of amino acids after the protein has been synthesized. These modifications can have a profound impact on the protein's structure and function. Trityloxy-functionalized amino acids can be used to mimic these PTMs, allowing researchers to study their effects on protein behavior. nih.gov

Synthesis of Glycopeptides and Phosphopeptides: The hydroxyl group can serve as an attachment point for carbohydrates or phosphate (B84403) groups, enabling the synthesis of glycopeptides and phosphopeptides. These modified peptides are of great interest in drug discovery and biomedical research due to their roles in various biological processes. nih.gov

Construction of Complex Molecular Architectures: The hydroxyl group can be used as a handle for the attachment of other molecules, such as fluorescent probes, affinity tags, or drug molecules. This allows for the construction of complex molecular architectures with tailored properties and functions. bezwadabiomedical.com

In addition to providing a protected hydroxyl group, the trityl group itself can confer certain advantages to the synthetic process. For example, its steric bulk can help to improve the solubility of the protected amino acid and prevent unwanted side reactions. peptide.com Furthermore, the use of trityl-based resins in solid-phase peptide synthesis can offer benefits such as high loading capacities and facile cleavage of the final product. cblpatras.gracs.orgnih.gov

Overview of the DL-Stereochemistry and its Implications in Synthetic Strategies

This compound is a racemic mixture, meaning that it contains equal amounts of the D- and L-enantiomers. pressbooks.publibretexts.orglibretexts.org This is in contrast to the amino acids found in naturally occurring proteins, which are almost exclusively in the L-configuration. nih.govacs.orglibretexts.org The DL-stereochemistry of this building block has important implications for its use in synthetic strategies.

When a racemic mixture of an amino acid is used in a synthesis, the resulting product will also be a mixture of stereoisomers. pressbooks.publibretexts.orglibretexts.org In some cases, this may be desirable, for example, if the goal is to create a library of compounds for screening purposes. However, in many cases, it is necessary to obtain a single, stereochemically pure product. This can be achieved in several ways:

Resolution of the Racemic Mixture: The D- and L-enantiomers of the final product can be separated using a variety of techniques, such as chiral chromatography or crystallization with a chiral resolving agent. libretexts.orglibretexts.org

Enantioselective Synthesis: It is also possible to design a synthetic route that selectively produces only one of the two enantiomers. This can be achieved by using a chiral catalyst or by starting from a chiral precursor. pressbooks.pub

Use in Non-Chiral Applications: In some applications, the stereochemistry of the amino acid may not be critical. For example, if the amino acid is being used as a linker or spacer molecule, its chirality may not have a significant impact on the properties of the final product.

The choice of which strategy to use will depend on the specific goals of the synthesis and the resources available to the chemist. The DL-stereochemistry of this compound adds an extra layer of complexity to its use in synthesis, but it also provides opportunities for creating a diverse range of molecules with unique stereochemical properties. pearson.comhighfine.comresearchgate.netrsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTREFXHXPNEJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Dl 2 Amino 4 Trityloxybutanoic Acid

General Principles of Fmoc-Amino Acid Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis and is crucial for the preparation of Fmoc-DL-2-amino-4-trityloxybutanoic acid. wikipedia.orgaltabioscience.com Its popularity stems from its base-lability, which allows for mild deprotection conditions that are orthogonal to many acid-labile side-chain protecting groups. peptidescientific.comlifetein.com

The introduction of the Fmoc group to the α-amino group of an amino acid is a critical first step. This is typically achieved by reacting the amino acid with an activated Fmoc precursor. The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com

Fmoc-Cl: This reagent is highly reactive and the protection reaction proceeds via nucleophilic attack of the amino group on the chloroformate. total-synthesis.com The reaction liberates hydrochloric acid, which must be neutralized by a base. total-synthesis.com

Fmoc-OSu: This reagent is a stable, crystalline solid that reacts with the amino acid to form the Fmoc-protected amino acid and N-hydroxysuccinimide as a byproduct. wikipedia.org

Other reagents, such as Fmoc-benzotriazole, have also been developed for efficient Fmoc protection of amino acids. organic-chemistry.org The choice of precursor can depend on factors such as the specific amino acid, desired reaction conditions, and scale of the synthesis.

| Precursor | Abbreviation | Key Features | Byproduct |

|---|---|---|---|

| 9-fluorenylmethyl chloroformate | Fmoc-Cl | Highly reactive, moisture-sensitive solid. total-synthesis.com | HCl total-synthesis.com |

| 9-fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu | Stable, crystalline solid. wikipedia.org | N-hydroxysuccinimide |

| Fmoc-benzotriazole | Fmoc-Boc | Stable reagent, provides good yields. organic-chemistry.org | Benzotriazole |

The conditions under which the Nα-protection reaction is carried out are critical for achieving high yields and purity. Key parameters include the choice of base, solvent, and temperature.

Base: A base is required to neutralize the acidic byproduct (in the case of Fmoc-Cl) and to deprotonate the amino group, enhancing its nucleophilicity. Common bases include sodium bicarbonate, sodium carbonate, and organic bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). total-synthesis.comorganic-chemistry.org The choice of base can influence the rate of reaction and the potential for side reactions.

Solvent: The reaction is typically performed in a mixture of an organic solvent and water, such as dioxane/water or THF/water, or in anhydrous organic solvents like DMF or CH2Cl2 with an organic base. total-synthesis.com The solvent system is chosen to ensure the solubility of both the amino acid and the Fmoc precursor.

Temperature: The reaction is generally carried out at room temperature. total-synthesis.com

The careful control of these conditions is essential to prevent side reactions, such as the formation of dipeptides or other impurities. organic-chemistry.org For instance, racemization of the amino acid can be a concern under basic conditions, particularly for sensitive amino acids. researchgate.net

| Parameter | Conditions | Purpose |

|---|---|---|

| Base | Sodium bicarbonate, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) total-synthesis.comorganic-chemistry.org | Neutralize acidic byproducts and enhance nucleophilicity of the amine. total-synthesis.com |

| Solvent | Dioxane/water, THF/water, DMF, CH2Cl2 total-synthesis.com | Ensure solubility of reactants. |

| Temperature | Room temperature total-synthesis.com | Control reaction rate and minimize side reactions. |

Selective O-Trityl Protection of the 4-Hydroxyl Group

The trityl (triphenylmethyl, Tr) group is a bulky and acid-labile protecting group commonly used for primary alcohols. total-synthesis.com Its steric hindrance allows for the selective protection of a primary hydroxyl group in the presence of other, more sterically hindered, hydroxyl groups or other functional groups. total-synthesis.com

In the synthesis of this compound, the 4-hydroxyl group of the starting material, 2-aminobutanoic acid derivative, needs to be selectively protected with a trityl group in the presence of the amino and carboxyl groups. This requires careful consideration of the reaction conditions to avoid protection of the other functional groups.

The tritylation reaction is typically carried out using trityl chloride (Tr-Cl) in the presence of a base, such as pyridine (B92270), which also acts as a solvent. total-synthesis.com The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. total-synthesis.com The reaction proceeds via an SN1 mechanism involving the formation of a stable trityl cation. total-synthesis.com

The selectivity for the primary hydroxyl group is primarily due to the steric bulk of the trityl group. total-synthesis.com While amines are generally more nucleophilic than alcohols, the bulky trityl chloride will preferentially react with the less sterically hindered primary alcohol. acgpubs.org Furthermore, the amino group can be protected beforehand (e.g., as an Fmoc derivative) to prevent its reaction with trityl chloride. The carboxyl group is generally unreactive under these conditions. Studies have shown that tritylation of hydroxyl groups can be achieved in the presence of base-labile groups like Fmoc. nih.gov

To maximize the efficiency of the trityl protection step, several factors can be optimized:

Reagent Equivalents: The stoichiometry of trityl chloride and the base should be carefully controlled to ensure complete reaction without excessive side product formation.

Catalyst: The use of DMAP can significantly increase the reaction rate. total-synthesis.com Other Lewis acids can also catalyze the tritylation reaction. acs.org

Solvent: Anhydrous pyridine is a common solvent, but other aprotic solvents like dichloromethane (B109758) (DCM) can also be used, often in combination with an organic base. total-synthesis.comacs.org

Temperature and Reaction Time: The reaction is typically run at room temperature, and the progress can be monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time.

Recent research has explored the use of recyclable Lewis acid-based ionic liquids as catalysts for efficient and environmentally friendly tritylation of alcohols. nih.gov

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear Synthesis | Step-by-step construction of the molecule from a single starting material. chemistnotes.com | Conceptually straightforward. | Overall yield can be low for multi-step syntheses. wikipedia.org |

| Convergent Synthesis | Independent synthesis of fragments followed by their assembly. wikipedia.org | Higher overall yields, allows for parallel synthesis. wikipedia.orgscholarsresearchlibrary.com | Requires more complex planning and fragment coupling strategies. |

Advanced Chromatographic Purification Techniques for Fmoc-Amino Acid Derivatives

The purification of Fmoc-amino acid derivatives, including this compound, is critical to remove by-products and unreacted starting materials. americanpeptidesociety.org Advanced chromatographic techniques are essential to achieve the high purity required for applications like solid-phase peptide synthesis (SPPS). altabioscience.comamericanpeptidesociety.org

Several methods are employed for this purpose:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is the most prevalent and powerful technique for purifying Fmoc-amino acids and peptides. americanpeptidesociety.org It separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). google.com The hydrophobic Fmoc and trityl groups ensure strong retention on the column, allowing for excellent separation from more polar impurities. Both analytical and preparative HPLC systems are used to check purity and perform large-scale purification. uci.edu

Ion-Exchange Chromatography (IEC) : This method separates molecules based on their net charge. americanpeptidesociety.orgresearchgate.net By utilizing a charged stationary phase, it can effectively separate the target amino acid derivative from charged impurities or starting materials that may not have been fully derivatized. americanpeptidesociety.org

Size-Exclusion Chromatography (SEC) : Also known as gel filtration, SEC separates molecules based on their size. americanpeptidesociety.org It is particularly useful for removing aggregates or very large or small impurities. americanpeptidesociety.org The technique employs a porous matrix; larger molecules elute more quickly as they cannot enter the pores, while smaller molecules are retained longer. americanpeptidesociety.org

Supercritical Fluid Chromatography (SFC) : SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. tandfonline.com It offers advantages such as rapid analysis and reduced use of organic solvents. tandfonline.com SFC has proven effective for both chiral and achiral separations of amino acid derivatives. tandfonline.com

The following table summarizes these advanced chromatographic techniques.

| Purification Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase | Application for Fmoc-Amino Acid Derivatives |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Octadecylsilane (C18) bonded silica (B1680970) | Water/Acetonitrile gradient with 0.1% TFA | Primary method for high-resolution purification. americanpeptidesociety.orguci.edu |

| Ion-Exchange Chromatography (IEC) | Net Charge | Charged resins (anion or cation exchangers) | Buffered aqueous solutions | Removal of charged impurities or unreacted precursors. americanpeptidesociety.org |

| Size-Exclusion Chromatography (SEC) | Molecular Size (Hydrodynamic Volume) | Porous polymer or silica-based gels | Buffered aqueous or organic solutions | Removal of aggregates or significantly smaller impurities. americanpeptidesociety.org |

| Supercritical Fluid Chromatography (SFC) | Polarity and interaction with stationary phase | Various, including chiral and achiral phases | Supercritical CO2 with organic modifiers (e.g., methanol) | Fast and efficient separation, considered a "green" alternative. tandfonline.com |

Protecting Group Strategies and Orthogonality in Fmoc Dl 2 Amino 4 Trityloxybutanoic Acid Context

Fundamentals of Orthogonal Protecting Group Chemistry in Multi-Functional Systems

Orthogonal protection refers to the use of multiple protecting groups in a single molecule, where each type of group can be removed under specific conditions without affecting the others. altabioscience.comresearchgate.net This concept is paramount in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where different functional groups need to be selectively unmasked at various stages. americanpeptidesociety.orgpeptide.com In the context of Fmoc-DL-2-amino-4-trityloxybutanoic acid, the Fmoc and trityl groups exemplify a classic orthogonal pair. The Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, while the trityl group is stable to bases but is removed by acids. wikipedia.orgtotal-synthesis.com This orthogonality allows for the selective deprotection of either the N-terminus for chain elongation or the side-chain for modification or final deprotection. altabioscience.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in peptide synthesis. wikipedia.orgtotal-synthesis.com Its popularity stems from its stability towards acids and its facile removal under mild basic conditions. americanpeptidesociety.orgwikipedia.org The lability of the Fmoc group is due to the acidic nature of the proton at the C9 position of the fluorene (B118485) ring system. springernature.com

The deprotection mechanism is an E1cB (elimination, unimolecular, conjugate base) process. A mild base, typically a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), abstracts the acidic proton on the fluorene ring. wikipedia.orgspringernature.com This abstraction generates a stabilized carbanion. Subsequently, a β-elimination reaction occurs, leading to the formation of the unstable dibenzofulvene (DBF) intermediate and the release of a carbamate (B1207046), which then decarboxylates to yield the free amine. springernature.com The reactive DBF is scavenged by the excess amine in the deprotection solution to form a stable adduct, preventing its reaction with the newly liberated amine. wikipedia.orgspringernature.com

| Deprotection Reagent | Typical Concentration | Solvent | Typical Reaction Time |

| Piperidine | 20% | DMF | 1-20 minutes |

| Piperazine | 20% | DMF | Slower than piperidine |

| Diisopropylethylamine (DIEA) | 10-20% | DMF | Very slow |

The trityl (triphenylmethyl, Trt) group is a bulky, acid-labile protecting group commonly used for hydroxyl, thiol, and amino functionalities. total-synthesis.comlibretexts.org Its removal is predicated on the exceptional stability of the resulting trityl carbocation, a triphenylmethyl cation, which is stabilized by the delocalization of the positive charge over the three phenyl rings. nih.gov

Deprotection is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA). total-synthesis.com The mechanism involves the protonation of the ether oxygen by the acid, followed by the cleavage of the carbon-oxygen bond to release the deprotected hydroxyl group and the stable trityl cation. total-synthesis.comresearchgate.net To prevent the highly reactive trityl cation from reattaching to the substrate or reacting with other nucleophilic residues (like tryptophan), scavengers such as triisopropylsilane (B1312306) (TIS) or water are added to the cleavage cocktail. sigmaaldrich.comuci.edu The lability of the trityl group can be modulated by introducing electron-donating or withdrawing substituents on the phenyl rings. acs.org

| Acid | Typical Concentration | Scavengers |

| Trifluoroacetic acid (TFA) | 1-95% in DCM | Triisopropylsilane (TIS), Water, Ethanedithiol (EDT) |

| Acetic Acid | Variable | TIS |

| Formic Acid | Variable | TIS |

The orthogonal nature of the Fmoc and trityl groups allows for their selective removal in the presence of each other. wikipedia.org This is a cornerstone of the Fmoc/tBu strategy in solid-phase peptide synthesis. altabioscience.com

Fmoc Group Removal: To deprotect the α-amino group for subsequent coupling reactions, the peptide resin is treated with a solution of a mild base, typically 20% piperidine in DMF. wikipedia.org These conditions are sufficiently gentle to leave the acid-labile trityl group on the side chain intact. altabioscience.com

Trityl Group Removal: The trityl group can be selectively removed from the side chain while the Fmoc group remains on the N-terminus by using a dilute acid solution, such as 1-2% TFA in dichloromethane (B109758) (DCM), often in the presence of a scavenger like TIS. peptide.comsigmaaldrich.com This allows for on-resin side-chain modifications. For global deprotection at the end of a synthesis, a much stronger acid cocktail, such as 95% TFA with scavengers, is used, which removes the trityl group and other acid-labile side-chain protecting groups, as well as cleaving the peptide from the resin. uci.edu

Strategic Integration of Fmoc and Trityl into Multi-Functional Molecules

The integration of Fmoc and trityl protecting groups into a single building block like this compound provides significant synthetic advantages. wikipedia.org It allows for the controlled, stepwise construction of complex peptides and other organic molecules. During peptide synthesis, the Fmoc group serves as a temporary protecting group for the N-terminus. It is removed at the beginning of each coupling cycle to allow for the addition of the next amino acid in the sequence. altabioscience.comwikipedia.org The trityl group, on the other hand, acts as a semi-permanent protecting group for the side-chain hydroxyl function. It remains in place throughout the chain assembly and is typically removed during the final cleavage and deprotection step. peptide.com This strategy prevents unwanted side reactions at the hydroxyl group during the coupling and Fmoc deprotection steps. altabioscience.com

Challenges and Solutions in Orthogonal Deprotection of Complex Derivatives

While the orthogonality of the Fmoc and trityl groups is generally robust, challenges can arise in the synthesis of complex molecules, necessitating careful optimization of deprotection conditions. altabioscience.comsigmaaldrich.com

Several side reactions can occur during the deprotection of both Fmoc and trityl groups, potentially leading to impurities and reduced yields. altabioscience.comamericanpeptidesociety.org

During Fmoc Deprotection:

Dibenzofulvene Adduct Formation: The dibenzofulvene (DBF) intermediate generated during Fmoc removal is an electrophile and can react with the newly deprotected amine if not efficiently trapped by the deprotection base. nih.gov Using a secondary amine like piperidine, which forms a stable adduct with DBF, is a common solution. wikipedia.org

Aspartimide Formation: In sequences containing aspartic acid, the side-chain carboxyl group can attack the peptide backbone under the basic conditions of Fmoc deprotection, leading to the formation of a five-membered succinimide (B58015) ring (aspartimide). nih.gov This can result in racemization and the formation of β-aspartyl peptides. nih.gov Using milder deprotection conditions or protecting the aspartic acid side chain with a more sterically hindered group can mitigate this issue.

During Trityl Deprotection:

Reattachment of the Trityl Cation: The highly stable trityl cation is a potent electrophile and can reattach to the deprotected hydroxyl group or alkylate other nucleophilic side chains, such as those of tryptophan or tyrosine. sigmaaldrich.comthermofisher.com The inclusion of scavengers in the cleavage cocktail is essential to trap the trityl cation and prevent these side reactions. sigmaaldrich.comsigmaaldrich.com Triisopropylsilane (TIS) is a particularly effective scavenger as it reduces the trityl cation to triphenylmethane. rsc.org

Incomplete Deprotection: Due to steric hindrance or the presence of multiple trityl groups, deprotection may be incomplete. thermofisher.com Using optimized cleavage cocktails with appropriate scavengers and allowing for sufficient reaction time can ensure complete removal. sigmaaldrich.comthermofisher.com For instance, ethanedithiol (EDT) can assist in the removal of trityl groups from cysteine residues. sigmaaldrich.com

By understanding the mechanisms of deprotection and potential side reactions, chemists can devise strategies to minimize these challenges and successfully synthesize complex molecules using building blocks like this compound.

Scavenger Use in Acid-Mediated Trityl Removal

The acid-mediated removal of the trityl (Trt) protecting group from the hydroxyl function of the 2-amino-4-trityloxybutanoic acid side chain is a critical step in peptide synthesis. This process, typically carried out using strong acids like trifluoroacetic acid (TFA), proceeds through the formation of a highly stable but reactive triphenylmethyl carbocation (trityl cation). peptide.comiris-biotech.de If left unquenched, this electrophilic species can lead to several undesirable side reactions, including the alkylation of nucleophilic residues within the peptide chain—such as tryptophan, methionine, and cysteine—or re-attachment to the newly liberated hydroxyl group. researchgate.net To mitigate these risks and ensure the integrity of the final peptide, nucleophilic reagents known as scavengers are incorporated into the cleavage cocktail. thermofisher.com

The primary function of a scavenger is to efficiently trap or "scavenge" the trityl cations as they are formed, converting them into inert, non-reactive byproducts. thermofisher.com This action drives the deprotection equilibrium towards the desired unprotected peptide and prevents side-product formation. nih.gov The selection of an appropriate scavenger or a combination thereof depends on the amino acid composition of the peptide sequence. thermofisher.com

Mechanism of Scavenging

A prominent class of scavengers used for trityl deprotection are trialkylsilanes, with triisopropylsilane (TIS) being a widely used example. researchgate.net In the acidic environment of the TFA cocktail, TIS acts as a potent hydride donor. It irreversibly reduces the trityl cation to the chemically inert hydrocarbon, triphenylmethane. This irreversible reaction effectively removes the reactive cation from the solution, preventing undesired alkylation events. nih.gov

Other common scavengers function by acting as alternative nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues in the peptide. These include:

Water: Can act as a simple scavenger for tert-butyl cations and other carbocations. iris-biotech.dewpmucdn.com

Thiols and Thioethers: Reagents like ethanedithiol (EDT) and thioanisole (B89551) are highly effective at trapping carbocations. iris-biotech.desigmaaldrich.com

Phenols: Phenol and its derivatives (e.g., anisole, cresol) can also act as effective scavengers. iris-biotech.depeptide.com

Common Scavenger Cocktails for Trityl Deprotection

In practice, a combination of scavengers is often used in what is referred to as a "cleavage cocktail." The composition of these cocktails is tailored to provide broad protection for various sensitive residues. Several standard cocktails have been developed and are widely used in solid-phase peptide synthesis (SPPS).

Table 1: Composition and Application of Common Cleavage Cocktails for Trityl Deprotection An interactive data table detailing various reagent cocktails used for the acid-mediated removal of trityl protecting groups.

| Reagent Cocktail | Composition (v/v) | Key Scavengers | Primary Application Notes |

| Standard | 95% TFA, 2.5% Water, 2.5% TIS | Water, TIS | Effective for most routine peptides without highly sensitive residues like Cys or Met. iris-biotech.desigmaaldrich.com |

| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Phenol, Water, TIS | An "odorless" cocktail particularly useful for scavenging trityl groups. iris-biotech.depeptide.com |

| Reagent K | 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDT | Water, Phenol, Thioanisole, EDT | A robust, general-purpose cocktail for peptides with multiple sensitive residues like Cys, Met, and Trp. iris-biotech.desigmaaldrich.com |

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Thioanisole, EDT, Anisole | Minimizes side reactions related to arginine and tryptophan residues. iris-biotech.de |

Research Findings on Scavenger Efficacy

Detailed studies have been conducted to evaluate the effectiveness of different scavengers in preventing side reactions caused by carbocations generated during TFA cleavage. While data specific to this compound is limited, research on analogous structures provides valuable insights. For instance, a study on the synthesis of somatostatin (B550006), which contains trityl-protected cysteine, evaluated the ability of various scavengers to mitigate S-tbutylation, a side reaction mechanistically similar to trityl cation-mediated alkylation.

The results demonstrated that the addition of a secondary scavenger to the standard TFA/TIS/H₂O mixture significantly reduced the formation of the undesired side product. Thioether-based scavengers, in particular, showed superior performance.

Table 2: Comparative Efficacy of Scavengers in Reducing Cation-Mediated Side Reactions This interactive table, adapted from research on somatostatin synthesis, shows the percentage of a specific side product (S-tbutylation) remaining after TFA cleavage with different scavenger cocktails. A lower percentage indicates higher scavenger efficacy.

| Scavenger Cocktail (TFA/TIS/H₂O base) | Additional Scavenger (5%) | Remaining Side Product (%) |

| 95:2.5:2.5 | None | 18.6 |

| 90:2.5:2.5:5 | Anisole | 16.0 |

| 90:2.5:2.5:5 | m-Cresol | 13.0 |

| 90:2.5:2.5:5 | Dimethylsulfide (DMS) | 10.3 |

| 90:2.5:2.5:5 | Thioanisole | 9.0 |

| Data adapted from a study by de la Torre, B.G., et al., which investigated side-product formation during peptide cleavage. acs.org |

These findings underscore the critical role of scavengers in modern Fmoc-based peptide synthesis. The choice of scavenger cocktail must be carefully considered based on the peptide's sequence to effectively neutralize the trityl carbocation generated during the deprotection of residues like this compound, thereby maximizing the yield and purity of the target peptide.

Applications of Fmoc Dl 2 Amino 4 Trityloxybutanoic Acid in Peptide and Complex Molecule Synthesis

Incorporation into Peptidomimetics and Non-Proteinogenic Peptide Chains

Fmoc-DL-2-amino-4-trityloxybutanoic acid is a valuable building block for creating peptidomimetics and peptides containing unnatural amino acids. nih.gov These novel molecules are designed to mimic or inhibit the biological activity of natural peptides, often with improved stability and bioavailability.

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, and Fmoc-protected amino acids are central to this technique. altabioscience.compeptide.com The Fmoc group provides temporary protection for the alpha-amino group of the amino acid, preventing unwanted side reactions during the coupling of amino acids to the growing peptide chain, which is anchored to a solid resin support. peptide.compeptide.com

The process of SPPS involves a series of repeated cycles:

Deprotection: The Fmoc group is removed from the resin-bound amino acid, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. uci.educhempep.com

Coupling: The next Fmoc-protected amino acid in the sequence is activated and then coupled to the newly exposed amine on the resin. uci.edursc.org

Washing: Excess reagents and byproducts are washed away, ensuring the purity of the growing peptide chain. rsc.org

This cyclical process is repeated until the desired peptide sequence is assembled. peptide.com this compound can be readily incorporated into this workflow, allowing for the precise placement of this non-proteinogenic amino acid within a peptide sequence. scbt.com The trityl group on the side chain is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions, offering an orthogonal protection strategy. peptide.comthermofisher.com

| SPPS Step | Reagents | Purpose |

| Resin Swelling | Dichloromethane (B109758) (DCM) / Dimethylformamide (DMF) | Prepares the solid support for synthesis. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus. uci.edu |

| Amino Acid Coupling | Fmoc-amino acid, Coupling agent (e.g., HBTU, HATU), Base (e.g., DIPEA) | Forms the peptide bond. rsc.org |

| Washing | DMF, DCM | Removes excess reagents and byproducts. rsc.org |

| Cleavage | Trifluoroacetic acid (TFA) with scavengers | Cleaves the completed peptide from the resin and removes side-chain protecting groups. thermofisher.comnih.gov |

Solution-Phase Coupling Methodologies for Amino Acid Derivatives

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the synthesis of shorter peptides or when large quantities are required. In this approach, the coupling reactions occur in a homogenous solution. This compound can also be utilized in these methodologies. The principles of protection, activation, and coupling are similar to SPPS, but purification after each step is typically achieved through extraction or crystallization. The choice between solid-phase and solution-phase synthesis depends on the specific target molecule and the desired scale of the reaction.

Synthesis of Branched and Cyclic Peptides Utilizing the Side-Chain Trityloxy Functionality

The trityloxy group on the side chain of this compound provides a strategic point for further chemical modification. uci.edu This functionality is key to the synthesis of more complex peptide architectures such as branched and cyclic peptides. peptide.co.jp

Branched Peptides: After incorporation of the amino acid into a peptide chain, the trityl group can be selectively removed to reveal a hydroxyl group. This hydroxyl group can then serve as an attachment point for another peptide chain, creating a branched structure. This approach allows for the synthesis of peptides with multiple chains, which can be used to mimic complex protein structures or to present multiple copies of a bioactive peptide sequence. researchgate.net

Cyclic Peptides: The side-chain hydroxyl group can also be used to form a cyclic peptide. semanticscholar.orgrsc.org This is typically achieved by forming a lactone (an ester linkage) with the C-terminal carboxylic acid of the peptide. Cyclization can enhance the conformational rigidity of a peptide, which can lead to increased biological activity and stability. peptide.co.jp The synthesis can be performed either in solution or while the peptide is still attached to the solid support.

Development of Modified Peptides with Enhanced Structural or Functional Properties

The incorporation of non-proteinogenic amino acids like this compound is a powerful strategy for developing peptides with improved characteristics. uci.edunih.gov The unique side chain of this amino acid can introduce novel structural constraints or provide a handle for further modifications, leading to peptides with enhanced stability, receptor binding affinity, or altered pharmacokinetic properties.

Post-Translational Modification Mimetics in Peptide Design

Post-translational modifications (PTMs) are crucial for the function of many proteins. nih.gov These modifications, which occur after protein synthesis, can include phosphorylation, glycosylation, and acetylation, among others. nih.gov The hydroxyl group on the side chain of 2-amino-4-hydroxybutanoic acid (once the trityl group is removed) can serve as a mimic for the hydroxyl-containing amino acids serine and threonine, which are common sites of PTMs like phosphorylation and glycosylation. By incorporating this compound into a peptide sequence, researchers can create synthetic peptides that mimic these natural modifications. nih.gov This is particularly valuable for studying the effects of PTMs on protein structure and function. Fmoc-based SPPS is well-suited for creating peptides with PTM mimics because the mild cleavage conditions help preserve these sensitive modifications. nih.gov

Application as a Scaffold for Library Synthesis and Combinatorial Chemistry

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new drug leads. nih.govcrsubscription.com this compound can be used as a versatile scaffold in the construction of peptide and peptidomimetic libraries. imperial.ac.uk

Contributions to the Synthesis of Biologically Active Molecules Beyond Peptides

While Fmoc-protected amino acids are staples of solid-phase peptide synthesis (SPPS), the utility of this compound is not confined to the assembly of polypeptide chains. Its incorporation into non-peptidic structures showcases its role as a versatile scaffold for creating novel, biologically active compounds.

Design of Inhibitors and Modulators Based on Amino Acid Scaffolds

The foundational structure of this compound provides a robust scaffold for the design and synthesis of various inhibitors and modulators of biological targets. The amino acid backbone can be utilized to mimic portions of natural ligands or to introduce key pharmacophoric elements into a target molecule. For instance, the synthesis of peptidomimetic inhibitors often involves the incorporation of non-standard amino acids to enhance stability and activity. In one such application, Fmoc-protected amino acids with zinc-binding groups were incorporated into peptides to create potent histone deacetylase (HDAC) inhibitors. nih.gov This approach highlights the potential of using modified amino acids like this compound as a foundational element in the rapid generation of inhibitor libraries for screening against various enzymatic targets. nih.gov

The strategic placement of the protected hydroxyl group in the side chain offers a site for further chemical modification. After selective deprotection of the trityl group, this hydroxyl can be functionalized to introduce a wide array of chemical moieties, thereby enabling the exploration of structure-activity relationships in the development of new therapeutic agents.

| Feature of Scaffold | Potential Application in Inhibitor Design |

| Amino Acid Backbone | Mimicking natural peptide ligands, presenting key binding functionalities. |

| Fmoc Protecting Group | Facilitates step-wise assembly in solution or on solid phase. |

| Trityl Protected Hydroxyl | Allows for selective deprotection and subsequent functionalization to introduce diverse chemical groups for SAR studies. |

Synthetic Routes to Natural Product Analogues Incorporating Modified Amino Acids

The synthesis of natural product analogues is a critical area of medicinal chemistry, aimed at improving the therapeutic properties of naturally occurring compounds. This compound can serve as a chiral building block for the synthesis of such analogues. By incorporating this modified amino acid, chemists can introduce structural diversity that may lead to enhanced biological activity, improved metabolic stability, or altered pharmacokinetic profiles.

While direct examples of the incorporation of this compound into natural product analogues are not extensively documented in readily available literature, the general strategy of using non-canonical amino acids for this purpose is well-established. mdpi.com For instance, diversity-oriented synthesis (DOS) often employs unique building blocks to generate libraries of complex molecules with diverse structural features, some of which are analogues of natural products. mdpi.com The orthogonal protection scheme of this compound makes it a suitable candidate for such synthetic strategies, allowing for the controlled and sequential introduction of various functionalities to build complex molecular frameworks inspired by nature.

Advancements in Automated Synthesis Protocols Employing this compound

The principles of automated solid-phase peptide synthesis (SPPS) are well-established, primarily revolving around the iterative deprotection of the Fmoc group and coupling of subsequent Fmoc-amino acids. beilstein-journals.orgnih.govnih.gov The incorporation of non-standard amino acids like this compound into automated synthesis protocols is a logical extension of this technology.

Automated synthesizers can be programmed to accommodate the specific coupling conditions required for this particular building block. uci.edu The efficiency of modern automated synthesizers, including those utilizing microwave irradiation to accelerate coupling and deprotection steps, allows for the rapid assembly of peptide chains containing this and other modified residues. nih.gov

Key parameters in an automated protocol for incorporating this compound would include:

| Synthesis Step | Reagents and Conditions | Purpose |

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the Fmoc group from the N-terminus of the growing peptide chain. |

| Amino Acid Activation | HCTU, HATU, or other coupling reagents | Activation of the carboxylic acid of the incoming this compound for efficient amide bond formation. |

| Coupling | Activated amino acid solution added to the resin | Formation of the peptide bond. |

| Washing | DMF and other solvents | Removal of excess reagents and byproducts. |

The trityl protecting group on the side chain is stable to the basic conditions used for Fmoc removal, ensuring the integrity of the side-chain functionality throughout the automated synthesis cycles. This orthogonality is a cornerstone of the Fmoc/tBu strategy and is critical for the successful automated synthesis of peptides containing such modified amino acids. beilstein-journals.org The development of advanced automated synthesizers continues to improve the efficiency and reliability of incorporating a diverse range of building blocks, including this compound, into complex synthetic targets. beilstein-journals.orgnih.gov

Stereochemical Considerations and Enantioselective Synthesis of 2 Amino 4 Trityloxybutanoic Acid Derivatives

Impact of DL-Racemic Nature on Synthetic Outcomes and Product Heterogeneity

The use of a racemic starting material like Fmoc-DL-2-amino-4-trityloxybutanoic acid in a chiral environment, such as during solid-phase peptide synthesis (SPPS), inevitably leads to product heterogeneity. When coupling the racemic amino acid to a growing peptide chain composed of L-amino acids, two different diastereomeric peptides are formed at each coupling step.

For example, coupling this compound to an L-alanine residue would produce both L-Ala-L-(2-amino-4-trityloxybutanoic acid) and L-Ala-D-(2-amino-4-trityloxybutanoic acid) peptide fragments. These diastereomers possess distinct physical and chemical properties, including different chromatographic retention times, solubilities, and three-dimensional conformations. libretexts.org

This leads to several undesirable consequences:

Complex Product Mixtures: The synthesis results in a complex mixture of diastereomeric peptides that are often difficult and costly to separate. libretexts.org

Reduced Yield: The yield of the desired, single-stereoisomer peptide is inherently limited to a maximum of 50%.

Ambiguous Biological Activity: Since the biological activity of peptides is highly dependent on their specific three-dimensional structure, the presence of multiple diastereomers can lead to ambiguous or diminished pharmacological profiles. researchgate.netijpsjournal.com One stereoisomer may be highly active (the eutomer), while the other (the distomer) could be inactive or even elicit undesirable side effects. researchgate.net

Therefore, for applications requiring stereochemical purity, starting with enantiomerically pure forms of the amino acid is essential.

Asymmetric Synthesis Strategies for Enantiopure 2-amino-4-hydroxybutanoic acid Analogues

The critical chiral center of this compound is established at the α-carbon of its precursor, 2-amino-4-hydroxybutanoic acid. Consequently, asymmetric synthesis strategies are focused on producing enantiopure forms of this parent compound or its protected derivatives. Key approaches include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods. nih.govwikipedia.org

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to an achiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of α-amino acid synthesis, a common strategy involves the asymmetric alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. For instance, Ni(II) complexes of Schiff bases formed between glycine and a chiral ligand (derived from amino acids like proline) serve as effective glycine enolate synthons. nih.govmdpi.com Deprotonation followed by alkylation with a suitable electrophile proceeds with high diastereoselectivity, dictated by the chiral environment of the complex. mdpi.comnih.gov Subsequent hydrolysis disassembles the complex, releasing the desired non-racemic α-amino acid and allowing for the recovery of the chiral ligand. nih.govmdpi.com Other widely used auxiliaries include Evans' oxazolidinones and Schöllkopf's piperazine-2,5-dione systems, which have been successfully applied to the synthesis of a wide range of non-proteinogenic amino acids. wikipedia.orgrsc.org

Asymmetric catalysis offers a highly efficient route to enantiopure compounds by using a small, substoichiometric amount of a chiral catalyst to generate a large quantity of a chiral product. researchgate.net This approach is economically and environmentally advantageous over stoichiometric methods like chiral auxiliary-based synthesis. researchgate.net

Numerous catalytic asymmetric methods have been developed for α-amino acid synthesis. nih.govnih.govbohrium.com These include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral precursors like α-enamido esters or α,β-dehydroamino acids using chiral transition-metal catalysts (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) is a powerful and well-established method.

Phase-Transfer Catalysis: The alkylation of glycine Schiff bases can be performed under phase-transfer conditions using chiral quaternary ammonium (B1175870) salt catalysts. These catalysts shepherd the enolate from the aqueous phase to the organic phase, where alkylation occurs within a chiral ion pair, thereby inducing enantioselectivity.

Chiral Aldehyde Catalysis: Chiral aldehydes, such as those derived from BINOL, can be used to catalyze asymmetric reactions of amino acid esters by forming chiral enolate intermediates. frontiersin.org

These catalytic systems provide access to a diverse range of unnatural α-amino acids with high enantiomeric excess (ee). researchgate.netnih.gov

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild, environmentally benign conditions. nih.govtandfonline.com Enzymes offer exceptional stereo-, regio-, and chemoselectivity, making them ideal for the synthesis of enantiopure amino acids. nih.govmdpi.com

A notable example is the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach. acs.orgresearchgate.net This method employs a one-pot cascade reaction coupling an aldol (B89426) reaction with a subsequent stereoselective transamination. acs.org A class II pyruvate (B1213749) aldolase (B8822740) catalyzes the reaction between formaldehyde (B43269) and pyruvate, which is followed by stereoselective amination using either an S- or R-selective transaminase, yielding the corresponding enantiomer of 2-amino-4-hydroxybutanoic acid with excellent enantiomeric excess (>99% ee). acs.orgresearchgate.net

Other enzymatic strategies include:

Reductive Amination of α-Keto Acids: Amino acid dehydrogenases can catalyze the stereoselective reductive amination of an α-keto acid precursor to furnish the corresponding L- or D-amino acid with very high enantioselectivity. mdpi.com This process often requires a cofactor like NADH or NADPH, which is regenerated in a coupled enzymatic cycle. mdpi.comnih.gov

Enzymatic Kinetic Resolution: Enzymes such as D-amino acid oxidase or L-amino acid deaminase can be used to selectively convert one enantiomer of a racemic mixture into its corresponding α-keto acid, leaving the other enantiomer unreacted and thus resolved. nih.govnih.gov

Table 1: Comparison of Biocatalytic Methods for 2-amino-4-hydroxybutanoic acid Synthesis Based on data from cited literature.

| Method | Key Enzymes | Starting Materials | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Systems Biocatalysis Cascade | Class II Pyruvate Aldolase, S-selective Transaminase | Formaldehyde, Alanine, Pyruvate | (S)-2-amino-4-hydroxybutanoic acid | 86% - >95% | >99% | acs.org |

| Systems Biocatalysis Cascade | Class II Pyruvate Aldolase, R-selective Transaminase | Formaldehyde, Alanine, Pyruvate | (R)-2-amino-4-hydroxybutanoic acid | 86% - >95% | >99% | acs.org |

Enantiomeric Resolution Techniques for Racemic Mixtures

When an asymmetric synthesis is not feasible or when the racemic compound is readily available, enantiomeric resolution can be employed to separate the D and L enantiomers. libretexts.org Resolution is the process of separating a racemate into its component enantiomers. libretexts.org

The most common method is classical resolution via diastereomeric salt formation . libretexts.orgwikipedia.org This involves reacting the racemic amino acid (which is amphoteric) with an enantiomerically pure chiral resolving agent. libretexts.org For a racemic acid, a chiral base (e.g., (S)-1-phenylethanamine) is used, while a racemic base would be resolved with a chiral acid (e.g., (+)-tartaric acid). libretexts.orglibretexts.org This reaction creates a pair of diastereomeric salts, which have different physical properties, such as solubility. libretexts.org These salts can then be separated by fractional crystallization. wikipedia.org Once separated, the pure diastereomeric salt is treated with an acid or base to remove the resolving agent, yielding the enantiomerically pure amino acid. libretexts.orgwikipedia.org

Another powerful technique is chiral chromatography . google.com This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation.

Stereochemical Control in Derivatization and Further Transformations

Once an enantiomerically pure amino acid is obtained, it is crucial to maintain its stereochemical integrity during subsequent reactions, such as side-chain protection (e.g., tritylation) and N-terminal protection (e.g., Fmoc addition). nih.gov A primary concern, particularly during peptide synthesis, is the racemization of the α-carbon. nih.gov

For N-protected amino acids like Fmoc-L-2-amino-4-trityloxybutanoic acid, racemization can occur during the carboxyl group activation step required for peptide bond formation. nih.govnih.gov The activation process, often using carbodiimides or other coupling reagents, can facilitate the formation of a planar, achiral intermediate such as a 5(4H)-oxazolone. nih.gov This intermediate can be protonated and deprotonated at the α-carbon, leading to a loss of stereochemical information. Upon reaction with the amino group of the next residue, a racemic or partially racemic product can be formed. nih.gov

The extent of racemization is influenced by several factors, including:

The N-protecting group: Urethane-based protecting groups like Fmoc and Boc are known to suppress racemization compared to other types of protecting groups. nih.gov

The coupling reagent: The choice of activating agent and any additives can significantly impact the rate of racemization. nih.gov

Reaction conditions: Factors such as base strength, temperature, and reaction time must be carefully controlled to minimize epimerization.

To ensure stereochemical control, derivatization reactions are typically performed under carefully optimized conditions known to minimize racemization. nih.govcreative-proteomics.com Analysis of the final product's enantiomeric purity, often by chiral chromatography, is a standard quality control step. nih.govspringernature.com

Analytical Methods for Enantiomeric Purity Determination in Research

The determination of enantiomeric purity is a critical aspect of stereoselective synthesis, particularly in fields like peptide chemistry where the chirality of amino acid building blocks directly impacts the structure and function of the final peptide. For derivatives of 2-amino-4-trityloxybutanoic acid, such as this compound, a variety of sophisticated analytical methods are employed to accurately quantify the enantiomeric excess (ee). These techniques are essential for quality control of starting materials and for analyzing the outcomes of enantioselective reactions. The primary methods utilized in research settings include Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is one of the most powerful and widely used techniques for the separation and quantification of enantiomers. phenomenex.comyakhak.org The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times for the D- and L-isomers.

Principle and Application: The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other. For N-protected amino acids like Fmoc-derivatives, several types of CSPs have proven effective. tandfonline.comsigmaaldrich.com These include:

Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support are highly versatile for separating a wide range of chiral compounds, including Fmoc-amino acids. phenomenex.comphenomenex.com The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

Macrocyclic Glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin (B549263) can be bonded to silica to create CSPs that offer unique selectivity for amino acids and their derivatives. sigmaaldrich.comsigmaaldrich.com These phases are capable of multiple interaction modes, including ionic, hydrophobic, and hydrogen bonding.

Pirkle-type CSPs: These phases are based on smaller chiral molecules that establish strong π-π interactions with analytes containing aromatic systems, such as the fluorenyl group in Fmoc-protected compounds.

The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol, along with additives such as trifluoroacetic acid (TFA), is crucial for optimizing separation. phenomenex.comrsc.org For Fmoc-protected amino acids, reversed-phase conditions are also commonly employed. phenomenex.com Detection is usually performed using a UV detector, as the Fmoc group provides a strong chromophore. phenomenex.comrsc.org The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. Modern HPLC methods can reliably quantify enantiomeric impurities down to levels of 0.1% or lower. tandfonline.com

| Parameter | Condition/Value | Reference |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Lux Cellulose-2) | phenomenex.com |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Trifluoroacetic Acid (TFA) | phenomenex.com |

| Flow Rate | 1.0 mL/min | phenomenex.com |

| Detection Wavelength | 220 nm (UV) | phenomenex.com |

| Retention Time (L-isomer) | 18.5 min (Hypothetical) | |

| Retention Time (D-isomer) | 21.2 min (Hypothetical) | |

| Resolution (Rs) | > 1.5 | phenomenex.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a high-efficiency separation technique with several advantages for chiral analysis, including high resolution, short analysis times, and low consumption of solvents and chiral selectors. tandfonline.com

Principle and Application: In CE, separation occurs in a narrow-bore capillary filled with a background electrolyte (BGE). When a high voltage is applied, charged molecules migrate at different velocities based on their charge-to-size ratio. For chiral separations, a chiral selector is added to the BGE. tandfonline.com The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different effective mobilities, leading to their separation.

Commonly used chiral selectors for amino acid derivatives include:

Cyclodextrins (CDs): Native and derivatized cyclodextrins (e.g., sulfated β-cyclodextrin) are the most widely used chiral selectors in CE. tandfonline.comtandfonline.com The hydrophobic cavity of the CD can include parts of the analyte molecule (like the trityl or Fmoc group), while interactions between the analyte's functional groups and the hydroxyl groups on the CD rim lead to chiral recognition.

Macrocyclic Antibiotics: Similar to their use in HPLC, these can be effective selectors in CE.

Micellar Electrokinetic Chromatography (MEKC): In this mode of CE, surfactants are added to the BGE above their critical micelle concentration. The analytes partition between the aqueous buffer and the micelles. Adding a chiral selector, such as a cyclodextrin, to the system (CD-MEKC) can enhance enantiomeric resolution. acs.org

The method is highly sensitive, especially when coupled with laser-induced fluorescence (LIF) detection after derivatization with a fluorescent tag. acs.org

| Parameter | Condition/Value | Reference |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | tandfonline.com |

| Capillary | Fused silica (e.g., 50 µm i.d., 40 cm effective length) | acs.org |

| Background Electrolyte (BGE) | Borax buffer (10 mM, pH 10) | tandfonline.com |

| Chiral Selector | 2.5 mM β-cyclodextrin | tandfonline.com |

| Applied Voltage | 20 kV | |

| Migration Time (L-isomer) | 12.1 min (Hypothetical) | |

| Migration Time (D-isomer) | 12.8 min (Hypothetical) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining enantiomeric purity without requiring chromatographic separation. The method typically involves converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent or by complexation with a chiral resolving agent.

Principle and Application: Enantiomers are indistinguishable in an achiral solvent by NMR because they have identical chemical shifts. However, upon interaction with a chiral resolving agent, they form diastereomeric complexes. These complexes are chemically distinct and, as a result, corresponding nuclei in the two diastereomers can exhibit different chemical shifts in the NMR spectrum. acs.org The enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer.

For amino acid derivatives, several approaches can be used:

¹H NMR: This is the most common NMR method. The use of chiral resolving agents can induce chemical shift non-equivalence in the proton signals of the analyte. nih.gov

¹⁹F NMR: If the analyte is derivatized with a fluorine-containing chiral agent, the high sensitivity and large chemical shift range of the ¹⁹F nucleus can provide clean, baseline-separated signals for accurate quantification. acs.org

³¹P NMR: Chiral palladium complexes can be used as resolving agents. acs.orgfigshare.com The amino acid analyte displaces a ligand on the chiral palladium complex, forming two diastereomeric complexes that are readily distinguishable by ³¹P NMR spectroscopy. The integration of the phosphorus signals provides a direct measure of the enantiomeric ratio. acs.orgfigshare.com

This method is generally less sensitive than chromatographic techniques but is valued for its directness and relatively simple sample preparation.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Technique | ³¹P{¹H} NMR Spectroscopy | acs.org |

| Chiral Resolving Agent | Enantiomerically pure Palladium complex (e.g., [Pd(acac-O,O')(P₂-dach)]ClO₄) | acs.org |

| Solvent | CDCl₃ or MeOD | acs.org |

| Observed Nucleus | ³¹P | acs.org |

| Chemical Shift (L-isomer complex) | Outer doublets (Hypothetical) | figshare.com |

| Chemical Shift (D-isomer complex) | Inner doublets (Hypothetical) | figshare.com |

| Quantification | Based on signal integration | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

One-dimensional ¹H (proton) and ¹³C NMR spectra are fundamental for verifying the presence and connectivity of the constituent parts of Fmoc-DL-2-amino-4-trityloxybutanoic acid: the fluorenylmethoxycarbonyl (Fmoc) group, the trityl (triphenylmethyl) group, and the 2-amino-4-oxybutanoic acid core.

¹H NMR: The proton spectrum provides information on the chemical environment of all hydrogen atoms. The aromatic protons of the bulky Fmoc and trityl groups typically appear in the downfield region (approx. 7.2-7.8 ppm). The single proton on the fluorenyl group (at position 9) and the methine and methylene (B1212753) protons of the Fmoc's oxycarbonyl linker would show characteristic shifts. The protons of the butanoic acid backbone, including the alpha-proton (α-H) adjacent to the amino and carboxyl groups, and the beta (β-H₂) and gamma (γ-H₂) protons, would resonate in the aliphatic region of the spectrum, with their exact shifts influenced by the adjacent functional groups. researchgate.net

¹³C NMR: The carbon spectrum reveals all unique carbon atoms in the molecule. mdpi.com The numerous aromatic carbons of the Fmoc and trityl groups would produce a cluster of signals in the 120-145 ppm range. Distinct signals for the carbonyl carbons of the Fmoc urethane (B1682113) (around 156 ppm) and the carboxylic acid (around 170-175 ppm) are key identifiers. mdpi.com The central quaternary carbon of the trityl group and the carbons of the butanoic acid backbone provide further structural confirmation. kpwulab.com

The integration of ¹H NMR signals allows for the quantitative determination of the relative number of protons, confirming the ratio of the different molecular fragments. Purity is assessed by the absence of signals from solvents or side-products from the synthesis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (Fmoc, Trityl) | 7.2 - 7.8 | 120 - 145 |

| Carboxylic Acid (COOH) | 10 - 13 | 170 - 175 |

| Urethane Carbonyl (Fmoc) | N/A | ~156 |

| Trityl Quaternary C | N/A | ~70-85 |

| Backbone (α, β, γ) | 1.8 - 4.5 | 30 - 70 |

Note: Predicted values are based on typical shifts for these functional groups and may vary depending on the solvent and other experimental conditions.

For unambiguous assignment of all proton and carbon signals, especially in a molecule with many overlapping aromatic signals, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. uzh.ch For this compound, COSY would show correlations between the α-H, β-H₂, and γ-H₂ protons of the butanoic acid backbone, confirming their connectivity in a spin system. It would also reveal couplings between adjacent protons within the aromatic rings of the Fmoc and trityl groups. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov An HSQC spectrum maps each proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the carbon backbone by first identifying the proton signals via COSY. nih.govnih.gov For example, the α-H signal would show a cross-peak with the α-C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying connectivity across quaternary carbons (which have no attached protons) and carbonyl groups. For instance, HMBC could show a correlation from the α-H to the carboxylic acid carbonyl carbon and the urethane carbonyl carbon of the Fmoc group.

Together, these 2D NMR techniques provide a comprehensive map of the molecule's covalent structure, leaving no ambiguity in the assignment of atoms. youtube.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. researchgate.net These techniques are highly effective for identifying the presence of specific functional groups, as each group absorbs energy at a characteristic frequency. nih.gov

Infrared (IR) Spectroscopy: Key absorptions in the IR spectrum would confirm the structure of this compound. A strong, sharp peak around 1700-1720 cm⁻¹ is characteristic of the C=O stretch of the urethane in the Fmoc group. nih.gov The carboxylic acid C=O stretch would appear as another strong band, typically around 1710-1740 cm⁻¹. The broad O-H stretch of the carboxylic acid hydrogen-bonded dimer would be visible in the 2500-3300 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching bands are found in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage would also be present. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic rings, like those in the Fmoc and trityl groups, typically produce strong and characteristic Raman signals, making it a useful tool for analyzing such compounds. researchgate.net The symmetric stretching of functional groups often gives rise to strong Raman bands. While the C=O stretch is also visible in Raman spectra, it is often less intense than in the IR. The wealth of signals from the aromatic moieties can serve as a fingerprint for the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1710 - 1740 | Moderate |

| Urethane (Fmoc) | C=O stretch | 1700 - 1720 | Moderate |

| Aromatic Rings | C-H stretch | 3000 - 3100 | Strong |

| Aromatic Rings | C=C stretch | 1450 - 1600 | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling of Derivatives

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a synthesized compound and for identifying impurities. nih.gov For this compound (Molecular Formula: C₃₈H₃₃NO₅, Molecular Weight: 583.67 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule would typically be observed as a protonated molecular ion [M+H]⁺ at m/z 584.24, or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. nih.gov The resulting fragmentation pattern provides structural confirmation. nih.gov Key fragmentation pathways for Fmoc-protected amino acids often involve: nih.gov

Cleavage of the Fmoc group, often resulting in a characteristic fragment at m/z 179 corresponding to dibenzofulvene or m/z 195/196.

Loss of the trityl group as a stable triphenylmethyl cation (m/z 243).

Decarboxylation (loss of CO₂) from the carboxylic acid terminus. libretexts.org

Sequential losses from the amino acid side chain. adelaide.edu.auresearchgate.net

This technique is also highly sensitive for detecting and identifying low-level impurities, such as byproducts from the synthetic route or starting materials.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights of Analogues

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov While obtaining a single crystal of a DL-racemic mixture can be challenging, if successful, it would provide unambiguous proof of the molecular structure. The analysis would yield precise bond lengths, bond angles, and torsion angles. nih.gov

For a racemic compound like this compound, crystallization would likely occur in a centrosymmetric space group, with both the D- and L-enantiomers present in the unit cell. nih.gov

Key structural insights from the crystallographic data of analogues would include: iisc.ac.in

Conformation of Protecting Groups: The solid-state conformation of the bulky and relatively flexible Fmoc and trityl groups would be revealed. nih.govresearchgate.net This includes the orientation of the aromatic rings relative to each other and to the amino acid backbone.

Intermolecular Interactions: The crystal packing would show the network of non-covalent interactions, such as hydrogen bonds involving the carboxylic acid and urethane groups, and π-π stacking interactions between the aromatic Fmoc moieties, which dictate the supramolecular assembly.

While a crystal structure for the exact title compound may not be available, analysis of structures of similar Fmoc-amino acids or trityl-protected analogues in crystallographic databases provides valuable comparative data on preferred conformations and packing motifs. cblpatras.grmdpi.com

Circular Dichroism (CD) Spectroscopy for Conformational Studies of Incorporated Peptides

However, the true utility of this non-natural amino acid is its incorporation into peptides. If the chiral L- or D- form of 2-amino-4-trityloxybutanoic acid is used to build a peptide, CD spectroscopy becomes an essential tool for studying the peptide's secondary structure (e.g., α-helix, β-sheet, random coil). nih.gov The incorporation of a bulky, non-natural amino acid can significantly influence or perturb the peptide's preferred conformation. researchgate.net

CD spectra in the far-UV region (below 250 nm) are dominated by the amide bonds of the peptide backbone and are highly sensitive to secondary structure. nih.gov For instance, an α-helix typically shows strong negative bands around 222 nm and 208 nm and a positive band around 192 nm. A β-sheet shows a negative band around 218 nm and a positive band near 195 nm.

By comparing the CD spectrum of a peptide containing this modified residue to a control peptide, researchers can determine how the bulky trityl and Fmoc groups affect the peptide's folding and conformational stability. nih.gov The aromatic rings of the protecting groups can also contribute to the CD spectrum in the near-UV region (250-320 nm), providing information about the local environment and tertiary structure around the modified residue. mdpi.com

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions